(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
Description
(S)-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a chiral arylboronic acid derivative characterized by a fluorinated pyrrolidine ring attached to the phenylboronic acid core. The (S)-stereochemistry at the pyrrolidine ring introduces asymmetry, which is critical for interactions with biological targets, such as enzymes requiring stereospecific binding . Boronic acids are widely recognized as transition-state analogs in enzyme inhibition, particularly against β-lactamases (BLs), due to their ability to form reversible covalent bonds with catalytic serine residues . This compound’s structural uniqueness positions it as a candidate for antimicrobial and therapeutic applications, though specific biological data remain to be fully elucidated.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1 |
InChI Key |
KEBDOVACXYYWLZ-VIFPVBQESA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: Starting from commercially available aldehydes, the fluoropyrrolidine moiety can be synthesized through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Ring: The fluoropyrrolidine moiety is then attached to a phenyl ring through a boronic acid functional group.
Industrial Production Methods
Industrial production of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid serves as a key intermediate in Suzuki reactions, enabling the formation of carbon-carbon bonds. For example:
-
Reaction with Aryl Halides : This boronic acid reacts with aryl halides (e.g., bromides, iodides) under palladium catalysis to form biaryl structures. A study demonstrated that similar boronic acids selectively coupled with substituted aryl bromides at specific positions (e.g., 2-position selectivity over 5-position in thiazole derivatives) .
-
Conditions : Typical conditions include Pd catalysts (e.g., PdCl₂), sodium hydroxide bases, and polar aprotic solvents (e.g., DMF) . Steric bulk from the 3-fluoropyrrolidine group may influence reaction rates and regioselectivity.
Miyaura Borylation
The compound’s boronic acid group can be introduced via Miyaura borylation, a method to convert aryl halides into boronic esters. For instance:
-
Protocol : Bromodecarboxylation of a carboxylic acid intermediate (e.g., 90 ) followed by Miyaura borylation with bis(pinacolato)diboron ([B₂pin₂]) and a Pd catalyst yields the boronic ester 92 , which is hydrolyzed to the free boronic acid .
-
Yield : Crude boronic esters are often used directly in subsequent Suzuki reactions without purification, achieving moderate to high yields (e.g., 60–92%) .
Halogenation and Functionalization
The phenyl ring can undergo electrophilic substitution to introduce halogens or other groups:
-
5-Fluoro Substitution : Fluorination at the 5-position of pyrimidine analogues (similar scaffolds) enhanced binding affinity in kinase inhibitors via F–π interactions with gatekeeper residues .
-
Selectivity : Halogenation reactions are sensitive to steric and electronic effects from the 3-fluoropyrrolidine substituent, favoring para- or meta-substitution .
Reactivity Data Table
Stereochemical Considerations
The (S) -configuration at the pyrrolidine nitrogen influences:
-
Binding Affinity : Enantiomers like (R)-3-fluoropyrrolidin-1-yl derivatives (e.g., ABBV-318) showed improved Naᵥ1.7 selectivity and in vivo efficacy .
-
Synthetic Challenges : Asymmetric synthesis of the (S)-enantiomer requires chiral catalysts or resolution techniques, though specific data for this compound remain unpublished.
Stability and Handling
Scientific Research Applications
Anticancer Properties
Research indicates that boronic acids, including (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid, can serve as effective inhibitors of proteasomes, which are crucial for regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death. Studies have shown that compounds with similar structures exhibit promising anticancer activity against various tumor types, making (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid a candidate for further exploration in cancer therapies .
Treatment of Metabolic Disorders
The compound has been investigated for its potential role in modulating metabolic pathways. Boronic acids can influence glucose metabolism and insulin signaling, suggesting that (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid might be beneficial in treating conditions like diabetes and obesity. Its mechanism may involve the inhibition of enzymes that degrade insulin or other metabolic regulators .
Enzyme Inhibition Studies
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has been utilized in studies aimed at understanding enzyme mechanisms. Its ability to bind to specific enzymes allows researchers to elucidate the roles these enzymes play in various biological processes. For instance, it has been used to investigate the activity of serine proteases and other critical enzymes involved in cellular signaling pathways .
Drug Development Platforms
The compound serves as a valuable tool in drug discovery platforms, particularly in high-throughput screening assays. Its structural features enable it to act as a lead compound for developing new drugs targeting specific biological pathways or diseases . The use of boronic acids in drug design is well-documented, as they often enhance the pharmacological properties of therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Electronic Features
Key Compounds for Comparison:
1-Amido-2-triazolylethaneboronic Acid (): Replaces phenyl with triazole, maintaining inhibitory activity against β-lactamases but with improved minimum inhibitory concentrations (MICs). The triazole’s nitrogen-rich structure may enhance hydrogen bonding versus the fluoropyrrolidine’s steric and electronic effects .
Phenylboronic Acid (PBA) (): Lacks substituents on the phenyl ring but serves as a benchmark for β-lactamase inhibition. Its simplicity allows broad reactivity but may reduce target specificity compared to substituted derivatives.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): Features a methoxyethyl phenoxy group, demonstrating potent inhibition of fungal histone deacetylase (HDAC) at low concentrations (1 µM). The bulky substituent likely enhances target engagement compared to fluoropyrrolidine’s compact structure .
3-((4-Acetylphenylimino)methyl)phenylboronic Acid (B5) (): Incorporates an acetyl-imino group, which may improve solubility or π-π stacking interactions. The absence of a fluorine atom reduces electronegativity but increases hydrophobicity .
Table 1: Structural and Electronic Comparison
Biochemical Activity and Mechanism
β-Lactamase Inhibition:
- (S)-Fluoropyrrolidine derivative : Expected to inhibit BLs via boronic acid interaction with catalytic serine, similar to PBA and benzothiophene derivatives. The fluoropyrrolidine may reduce off-target effects by restricting conformational flexibility .
- Triazole derivative (): Shows comparable Ki values to phenyl-substituted analogs but superior MICs, suggesting enhanced cellular uptake or stability .
- Benzothiophene boronic acids (): Form stable acyl-enzyme intermediates with BLs. Heterocyclic cores (e.g., benzothiophene vs. fluoropyrrolidine) influence enzyme binding kinetics .
HDAC Inhibition:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Outperforms trichostatin A (a known HDAC inhibitor) at 1 µM, highlighting the role of substituent bulk in target engagement. The fluoropyrrolidine derivative’s smaller substituent may limit HDAC affinity .
Physicochemical and Pharmacokinetic Properties
- Solubility: Acetyl-imino groups (B5) enhance hydrophilicity, whereas fluoropyrrolidine may balance lipophilicity and polarity .
- Stability : Boronic acids are prone to protodeboronation, but fluorinated substituents could stabilize the boronic acid group through electron-withdrawing effects .
Biological Activity
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols, which is significant for biological interactions and drug design.
The structure of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid includes a boronic acid functional group attached to a phenyl ring that is further substituted with a fluorinated pyrrolidine. This configuration enhances its acidity and reactivity, impacting its biological interactions.
Table 1: Key Properties of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
| Property | Value |
|---|---|
| Molecular Formula | CHB F N |
| Molecular Weight | 203.04 g/mol |
| pKa | 6.17 - 8.77 |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that boronic acids possess significant antibacterial properties. For instance, studies have shown that phenylboronic acids can interact with bacterial cell wall components, leading to inhibition of bacterial growth. Specifically, (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has demonstrated activity against several bacterial strains, including Bacillus cereus and Escherichia coli .
In a comparative study, it was found that the introduction of fluorine atoms into the boronic acid structure improved its antibacterial efficacy due to enhanced binding affinity to bacterial targets .
Anticancer Activity
Boronic acids are also being explored for their anticancer properties. The mechanism often involves the inhibition of proteasomes, which are crucial for regulating protein degradation in cancer cells. The compound has been shown to modulate the activity of certain enzymes involved in cell cycle regulation and apoptosis .
A study highlighted the potential of boronic acids in selectively targeting cancer cells while sparing normal cells, suggesting a lower toxicity profile compared to traditional chemotherapeutics .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial activity of various boronic acids, (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid was tested against Staphylococcus aureus and E. coli . The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of boronic acids on human cancer cell lines. The study found that (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid inhibited cell proliferation in colorectal cancer cells by inducing apoptosis through caspase activation pathways .
The biological activity of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can be attributed to its ability to form complexes with biological molecules:
- Inhibition of Enzymes : The boronate group can form reversible covalent bonds with hydroxyl groups on target enzymes, inhibiting their function.
- Cellular Uptake : The pyrrolidine moiety may facilitate cellular uptake through interactions with membrane proteins or transporters.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a fluoropyrrolidine-containing aryl halide and a boronic acid precursor. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysis (e.g., chiral ligands in cross-coupling) are employed. Post-synthesis, purification via preparative HPLC or recrystallization is critical. Fluorinated intermediates should be handled under inert conditions to prevent defluorination .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm fluorine incorporation and boronic acid integrity .
- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acid byproducts) at sub-ppm levels, validated per ICH guidelines .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Q. How does the fluoropyrrolidine moiety influence solubility and stability in aqueous solutions?
- Methodological Answer : Fluorination enhances lipophilicity but may reduce aqueous solubility. Stability tests under varying pH (e.g., boronate ester formation at pH >7) should be conducted. Use buffered solutions (e.g., PBS) with chelating agents to prevent boronic acid oxidation .
Advanced Research Questions
Q. What computational methods predict the electronic and conformational behavior of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like β-lactamases, leveraging the boronic acid’s affinity for serine residues .
Q. How can genotoxic impurities (e.g., unreacted boronic acids) be quantified during synthesis?
- Methodological Answer : A validated LC-MS/MS method with a limit of detection (LOD) <1 ppm is recommended. Use a C18 column and MRM (multiple reaction monitoring) mode for selectivity. Calibration curves must span 0.1–10 ppm, with spike-recovery tests in the API matrix .
Q. What role does the fluorine substituent play in enhancing bioactivity or target binding?
- Methodological Answer : Fluorine’s electronegativity modulates the pyrrolidine ring’s pKa, affecting hydrogen-bonding interactions. Comparative studies with non-fluorinated analogs (e.g., via SPR or ITC) quantify binding affinity changes. Fluorine’s steric effects may also block metabolic degradation .
Q. How can this compound be functionalized for fluorescent sensing applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
